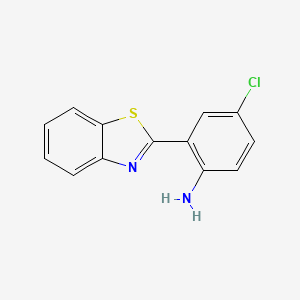

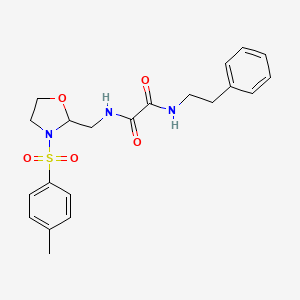

![molecular formula C7H7N3O2 B2502196 4H-furo[3,2-b]pyrrole-5-carbohydrazide CAS No. 91206-29-0](/img/structure/B2502196.png)

4H-furo[3,2-b]pyrrole-5-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-furo[3,2-b]pyrrole-5-carbohydrazide is a compound that has been synthesized and studied in various research contexts. It is a derivative of the furo[3,2-b]pyrrole scaffold, which is an important isostere for the indole structure, where the benzene ring is replaced by a furan ring. This compound and its derivatives have been explored for their potential in creating diverse chemical libraries and for their reactivity in forming various heterocyclic derivatives .

Synthesis Analysis

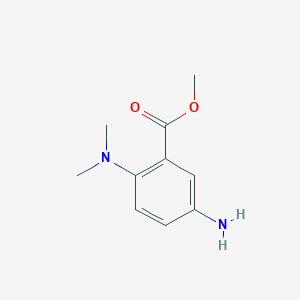

The synthesis of 4H-furo[3,2-b]pyrrole-5-carbohydrazide derivatives has been reported through different synthetic routes. One approach involves the Vilsmeier-Haack reaction of 4H-furo[3,2-b]pyrrole-5-carboxylate, leading to various intermediates that can be further transformed into the desired carbohydrazide . Another method includes the reaction of substituted furo[3,2-b]pyrrole-5-carboxhydrazides with different aldehydes in the presence of an acid catalyst to form carboxhydrazides, which are then used as ligands for synthesizing metal complexes .

Molecular Structure Analysis

The molecular structure of 4H-furo[3,2-b]pyrrole-5-carbohydrazide and its derivatives is characterized by the presence of a furo[3,2-b]pyrrole core, which is a fused heterocyclic system. The carbohydrazide functionality adds to the reactivity of the compound, allowing for further chemical transformations. The structures of the synthesized compounds are typically confirmed by spectroscopic methods and, in some cases, by X-ray crystallography .

Chemical Reactions Analysis

4H-furo[3,2-b]pyrrole-5-carbohydrazide derivatives participate in various chemical reactions, leading to the formation of new heterocyclic compounds. For instance, they can react with aldehydes to form derivatives with potential biological activity . Additionally, they can be used as intermediates in the synthesis of metal complexes, which may have interesting chemical and physical properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4H-furo[3,2-b]pyrrole-5-carbohydrazide derivatives are influenced by the furo[3,2-b]pyrrole scaffold and the substituents attached to it. These properties are essential for the potential application of these compounds in medicinal chemistry and materials science. For example, the tetra-substituted derivatives synthesized from furaldehyde show the potential for creating large libraries, which is significant for drug discovery efforts . The reactivity of these compounds towards the formation of metal complexes also suggests potential applications in catalysis and materials science .

Scientific Research Applications

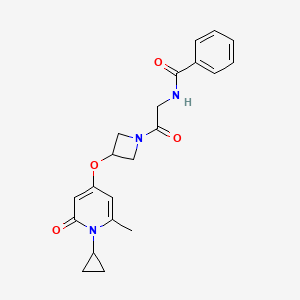

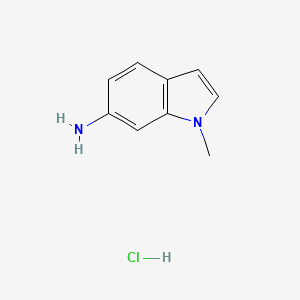

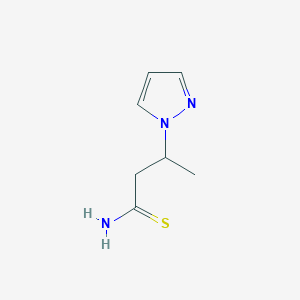

SYNTHESIS OF DERIVATIVES

4H-furo[3,2-b]pyrrole-5-carbohydrazide has been a focal compound in the synthesis of various derivatives, demonstrating its role in the creation of complex chemical structures. For instance, it served as a starting point in a two-step synthesis of methyl 4H-furo[3,2-b]pyrrole-5-carboxylate, leading to the formation of derivatives through reactions such as Vilsmeier-Haack and hydrazinolysis. Notably, this compound also facilitated the synthesis of pyrazole derivatives, showcasing its versatility and importance in synthetic chemistry (Zemanová & Gašparová, 2013).

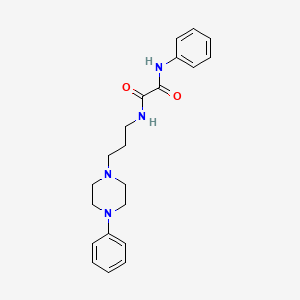

MICROWAVE-ASSISTED SYNTHESIS

4H-furo[3,2-b]pyrrole-5-carbohydrazide has also been utilized in microwave-assisted synthetic processes. The compound's reactions under both classical and microwave conditions have been explored, indicating the efficiency of microwave irradiation in shortening reaction times and enhancing yields. This is particularly evident in the synthesis of substituted hydrazones, where the use of microwave irradiation proved beneficial (Gašparová, Lácová, & Krutošíková, 2005).

ANTIBACTERIAL ACTIVITY

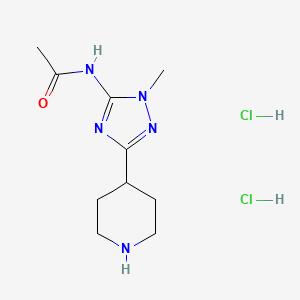

Furthermore, derivatives synthesized from 4H-furo[3,2-b]pyrrole-5-carbohydrazide have demonstrated antibacterial properties. For example, furo[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazine derivatives showed effectiveness against bacteria, highlighting the compound's potential in contributing to antibacterial agents (Zemanov et al., 2017).

properties

IUPAC Name |

4H-furo[3,2-b]pyrrole-5-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c8-10-7(11)5-3-6-4(9-5)1-2-12-6/h1-3,9H,8H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJBRDAETPSJIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=C1NC(=C2)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4H-furo[3,2-b]pyrrole-5-carbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(5-Chloro-2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2502118.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2502124.png)

![7-[(2,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2502127.png)

![5-methyl-3-phenyl-6-(prop-2-en-1-yl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2502130.png)

![5-Sulfanyl-4-[2-(trifluoromethyl)phenyl]-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2502134.png)